molecular formula C25H28N2O5S B5253258 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE

2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE

Cat. No.: B5253258
M. Wt: 468.6 g/mol
InChI Key: UJRWYSPUBHPXOL-UHFFFAOYSA-N
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Description

2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a sulfonamide group, which is known for its role in various pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide

Uniqueness

2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of methoxy and sulfonamide groups contributes to its versatility in various applications, setting it apart from other similar compounds .

Properties

IUPAC Name

2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-19-8-14-22(15-9-19)33(29,30)27(23-6-4-5-7-24(23)32-3)18-25(28)26-17-16-20-10-12-21(31-2)13-11-20/h4-15H,16-18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRWYSPUBHPXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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